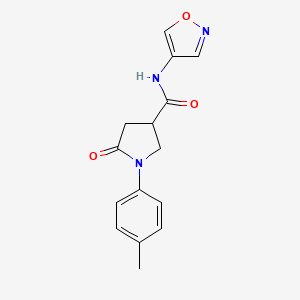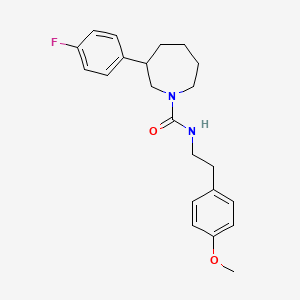
N-(isoxazol-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(isoxazol-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as Isoxazole-9 or ISO-9 and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity Prediction One area of research involving derivatives similar to N-(isoxazol-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide focuses on the synthesis of novel bicyclic systems through a one-pot condensation process. This method results in the formation of compounds like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, with their biological activity predictions based on PASS (Prediction of Activity Spectra for Substances) outcomes. Such compounds have potential applications in drug development due to their predicted biological activities (Kharchenko, Detistov, & Orlov, 2008).
Antifungal and Anticancer Properties Research also explores the antifungal activities of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids against phytopathogenic fungi, indicating the potential of such compounds in agricultural applications. These compounds show differing levels of sensitivity across various fungi, with the presence of carboxamide and carboxylic groups being critical for their biological activity (Vicentini, Romagnoli, Andreotti, & Mares, 2007). Additionally, some derivatives have shown promise in inhibiting tubulin polymerization, suggesting potential anticancer activities. This was observed in compounds synthesized through a three-component reaction, which were further characterized and investigated for their non-linear optical (NLO) properties and molecular docking analyses, hinting at their applications in cancer treatment (Jayarajan et al., 2019).
Novel Synthetic Methods and Structural Studies Innovative synthetic methods for creating isoxazolo and pyrazolo pyridines using hypervalent iodine reagents have been developed, demonstrating the versatility of chemical reactions involving compounds related to N-(isoxazol-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide. These methods yield high-quality compounds that can serve as scaffolds for further chemical modifications, highlighting the compound's utility in synthetic organic chemistry (Reddy, Narsaiah, & Venkataratnam, 1997).
Antimycobacterial Activities Compounds structurally related to N-(isoxazol-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide have been synthesized and tested against Mycobacterium tuberculosis. This research indicates potential applications of such compounds in treating tuberculosis, with various synthesized pyridines and pyrazines showing activity against this pathogen. The focus on enhancing cellular permeability through derivatization highlights the strategic approach to improving the efficacy of antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
properties
IUPAC Name |
1-(4-methylphenyl)-N-(1,2-oxazol-4-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-2-4-13(5-3-10)18-8-11(6-14(18)19)15(20)17-12-7-16-21-9-12/h2-5,7,9,11H,6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDCFHLRRUVLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2668987.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2668988.png)
![3-[3-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2668989.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2668990.png)
![4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2668992.png)
![N-(1-cyano-1-methylpropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2668993.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2668995.png)

![2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2669002.png)
![3-ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2669003.png)
![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2669006.png)

![N-(4-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669009.png)